BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

High-Throughput Screening Target Selectivity Chemical Probe Development

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 361159-67-3, PubChem CID is a synthetic, multi-substituted thiazole-benzamide hybrid. It is defined by a 1,3-thiazole core bearing an acetyl group at C5, a phenyl substituent at C4, and a 4-ethoxybenzamide moiety at C2, yielding a molecular weight of 366.4 Da and a computed XLogP3-AA of 4.1.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 361159-67-3
Cat. No. B2982833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
CAS361159-67-3
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O3S/c1-3-25-16-11-9-15(10-12-16)19(24)22-20-21-17(18(26-20)13(2)23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,24)
InChIKeyWEOMGOKPEXKAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 361159-67-3)


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide (CAS 361159-67-3, PubChem CID 3540282) is a synthetic, multi-substituted thiazole-benzamide hybrid [1]. It is defined by a 1,3-thiazole core bearing an acetyl group at C5, a phenyl substituent at C4, and a 4-ethoxybenzamide moiety at C2, yielding a molecular weight of 366.4 Da and a computed XLogP3-AA of 4.1 [1]. The compound is catalogued in academic screening collections (e.g., Bradner/Qi Labs legacy set under SID 318174957) and has been profiled exclusively through high-throughput screening [1][2]. As of the knowledge cutoff, no primary research publication or patent specifically describes a targeted biological optimization campaign centered on this molecule.

Why In-Class Interchange of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide Analogs Carries Scientific Risk


The generic substitution of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide with its closest structural analogs (e.g., the 4-methylbenzenesulfonamide or naphthalen-1-yl acetamide derivatives) is scientifically unsupported without explicit target-engagement data . Despite sharing the 5-acetyl-4-phenylthiazole scaffold, the C2 substituent modulates the compound's interaction profile in a target-specific manner: the 4-ethoxybenzamide analog was uniformly inactive against 14-3-3 protein interaction, CBX7, FBW7, MITF, TEAD-YAP, and GPR151 targets in HTS, while the 4-methylbenzenesulfonamide analog showed measurable IC50 values (>39.8 µM) against photoreceptor-specific nuclear receptor [1][2]. This demonstrates that even single-point substituent changes at the benzamide position can qualitatively alter the biological activity outcome, making generic substitution a source of significant experimental error.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide vs. Structurally Proximal Analogs


Cross-Target HTS Inactivity Profile of the 4-Ethoxybenzamide Analog vs. Measured Activity of the 4-Methylbenzenesulfonamide Analog

In a comprehensive panel of seven distinct biochemical and cell-based high-throughput screening assays deposited in PubChem, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide was consistently inactive [1]. In contrast, the closely related analog N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide (BDBM76006) exhibited measurable, albeit weak, activity against the photoreceptor-specific nuclear receptor with an IC50 > 3.98 × 10^4 nM [2]. The inactivity of the 4-ethoxybenzamide derivative across 14-3-3 protein interaction, Mycobacterium tuberculosis kinase, CBX7, FBW7, MITF, TEAD-YAP, and GPR151 targets suggests a broader selectivity profile compared to the sulfonamide analog.

High-Throughput Screening Target Selectivity Chemical Probe Development

Physicochemical Differentiation: Lipophilicity-Driven ADME Property Divergence from the Acetamide and Phenylacetamide Baselines

The target compound's computed XLogP3-AA of 4.1 [1] places it at the lipophilic end of the 5-acetyl-4-phenylthiazole analog series. The unsubstituted acetamide analog, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide (C13H12N2O2S, MW 260.3), has a substantially lower computed XLogP (~2.0–2.5, class-level inference) [2]. The 2-phenylacetamide analog (C19H16N2O2S, MW 336.4) has an intermediate lipophilicity . The elevated lipophilicity of the 4-ethoxybenzamide derivative (MW 366.4, TPSA 96.5 Ų) predicts enhanced membrane permeability but also potentially higher metabolic susceptibility and plasma protein binding relative to these less lipophilic comparators.

Physicochemical Profiling ADME Prediction Drug-Likeness

Structural Confirmation and Purity Documentation: Quantitative Spectral Signatures Differentiating the 4-Ethoxybenzamide from the 4-Methylbenzenesulfonamide Scaffold

The target compound's 1H NMR spectrum features a characteristic acetyl singlet at δ ~2.5 ppm and ethoxy group resonances spanning δ ~1.3–4.0 ppm . In the 4-methylbenzenesulfonamide analog (BDBM76006), the acetyl signal remains at δ ~2.5 ppm, but the ethoxy resonances are replaced by a tosyl methyl singlet at δ ~2.4 ppm and aromatic sulfonamide signals, providing unambiguous differentiation between these two commonly stocked analogs [1]. Purchasers requiring analytical verification can use these spectral fingerprints to confirm compound identity independently of vendor-provided certificates.

Analytical Chemistry Quality Control Structural Verification

Absence of Kinase and Transcriptional Regulator Activity: Negative Differentiation from the 2-Acylaminothiazole ALK Inhibitor Pharmacophore

The 2-acylaminothiazole chemotype is represented in the patent literature by potent ALK kinase inhibitors (e.g., compounds in EP3016948B1/WO2015001024A1) [1]. The target compound's screening outcome in a putative kinase compound library against Mycobacterium tuberculosis H37Rv (AID 2842, outcome: Inactive) [2] and its inactivity in the MITF and TEAD-YAP transcriptional regulator assays provide initial evidence that the 4-ethoxybenzamide substitution pattern does not recapitulate the kinase inhibitory activity observed for certain 2-acylaminothiazole analogs. This is a class-level inference and requires confirmation in dedicated enzymatic kinase panels.

Kinase Inhibition Cancer Pharmacology ALK Inhibitors

Evidence-Constrained Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide


Negative Control or Inactive Reference Compound for 14-3-3 Protein Interaction and Cancer Epigenetics HTS Panels

The compound's documented inactivity across seven distinct HTS assays (14-3-3, CBX7, FBW7, MITF, TEAD-YAP, GPR151, and M. tuberculosis kinase) qualifies it as a candidate negative control for high-throughput screening campaigns targeting these pathways [1]. This usage is appropriate only if the compound's inactivity is first confirmed in the end-user's specific assay system, and only relative to a validated positive control compound.

Lipophilic Scaffold for Late-Stage Functionalization in Medicinal Chemistry Optimization

With a computed XLogP3-AA of 4.1 and a TPSA of 96.5 Ų, the compound provides a moderately lipophilic thiazole-benzamide core that can serve as a starting scaffold for iterative analog synthesis aimed at improving potency against targets where initial fragment or HTS hits share the 5-acetyl-4-phenylthiazole substructure [1]. The 4-ethoxy substituent offers a handle for metabolic soft-spot modification. This scenario is contingent upon the availability of synthetic protocols for regioselective derivatization.

Analytical Reference Standard for Distinguishing Thiazole-Benzamide Regioisomers via NMR and Mass Spectrometry

The orthogonal 1H NMR signatures (ethoxy quartet at δ ~4.0 ppm and benzamide aromatic pattern) and the characteristic molecular ion at m/z 366.1038 (exact mass) can serve as a reference for laboratories developing LC-MS or NMR-based purity and identity assays for thiazole-benzamide compound libraries [1][2]. This is a supporting application and does not imply biological activity.

Counter-Screening for Off-Target Selectivity Profiling of 2-Acylaminothiazole Kinase Inhibitor Leads

Given that potent 2-acylaminothiazole ALK inhibitors are described in the patent literature, the inactivity of the 4-ethoxybenzamide analog in kinase and transcriptional regulator HTS assays suggests it may be a structurally related, biologically silent comparator for counter-screening to establish the selectivity window of active leads [1]. Validation in the end-user's target-specific kinase panel is mandatory.

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.